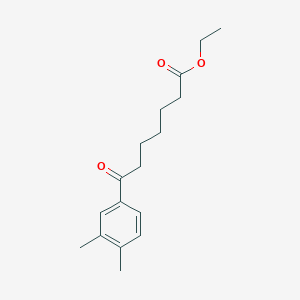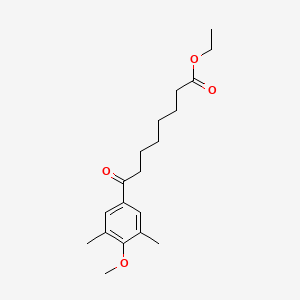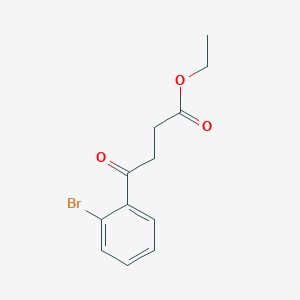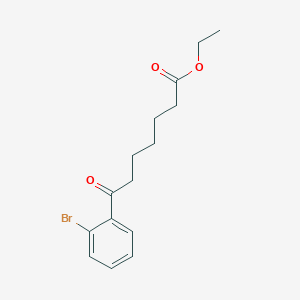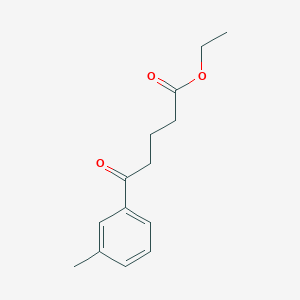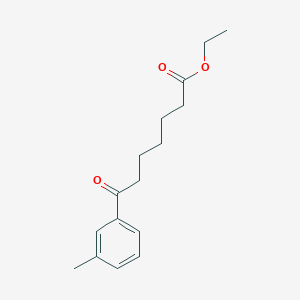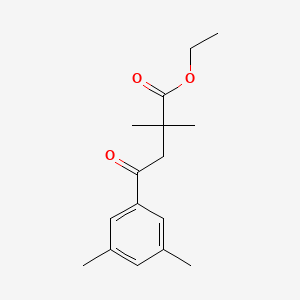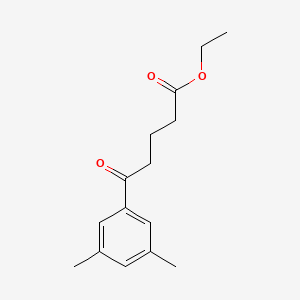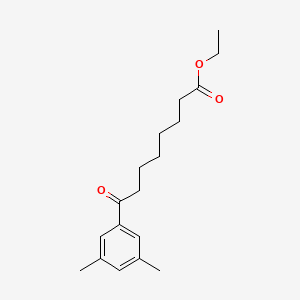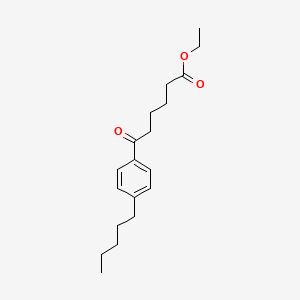
Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate is an organic compound with the CAS Number: 898757-21-6 and a linear formula of C19H28O3 . It has a molecular weight of 304.43 .
Molecular Structure Analysis
The InChI code for Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate is 1S/C19H28O3/c1-3-5-6-9-16-12-14-17(15-13-16)18(20)10-7-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Medicinal Chemistry
Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate: may be explored in medicinal chemistry for the synthesis of novel compounds with potential therapeutic properties. Its structure could be utilized to create derivatives that interact with biological targets, such as enzymes or receptors, which are implicated in diseases. The compound’s ability to be modified allows researchers to optimize its pharmacokinetic and pharmacodynamic profiles for better efficacy and safety in drug candidates .
Materials Science
In materials science, this compound could serve as a precursor for the development of new polymeric materials. Its hexanoate group can undergo polymerization reactions, leading to the formation of polymers with specific mechanical and thermal properties. These polymers could find applications in creating new biodegradable materials, coatings, or as part of composite materials for engineering applications .
Environmental Science
The compound’s potential biodegradability makes it an interesting candidate for environmental science research. Scientists could investigate its breakdown products and their environmental impact, particularly in aquatic systems. Understanding its degradation pathway could lead to the development of environmentally friendly solvents or additives .
Analytical Chemistry
Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate: could be used as a standard or reagent in analytical chemistry. Its unique structure might help in the calibration of instruments like HPLC or GC-MS, aiding in the detection and quantification of complex organic compounds in various samples. It could also be used in the study of reaction mechanisms or in the development of new analytical methodologies .
Pharmacology
Pharmacological studies could utilize this compound to understand its interaction with biological systems. Research could focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, it could be used to study its potential effects on specific cellular pathways or organ systems, contributing to the field of toxicology and safety pharmacology .
Biochemistry
In biochemistry, Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate could be used to probe the function of cellular enzymes, receptors, or other proteins. By observing how this compound affects biological processes at the molecular level, researchers can gain insights into cellular functions and metabolic pathways. This could further lead to the discovery of new biomarkers for diseases or the development of bioassays .
Propiedades
IUPAC Name |
ethyl 6-oxo-6-(4-pentylphenyl)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-3-5-6-9-16-12-14-17(15-13-16)18(20)10-7-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJDBOHDSMOMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645770 |
Source


|
| Record name | Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |
CAS RN |
898757-21-6 |
Source


|
| Record name | Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

